N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-7-8-12(9-11(10)2)15(22)19-17-21-20-16(23-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFLGBZUJMZCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazide Precursors
The most common method involves cyclizing a diacylhydrazide intermediate. 3,4-Dimethylbenzoyl chloride reacts with 2-chlorophenylhydrazine to form N'-(2-chlorophenyl)-3,4-dimethylbenzohydrazide , which undergoes cyclization using dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄).
Reaction Scheme:
- Hydrazide Formation:
$$ \text{3,4-Dimethylbenzoyl chloride} + \text{2-Chlorophenylhydrazine} \rightarrow \text{N'-(2-Chlorophenyl)-3,4-dimethylbenzohydrazide} $$ - Cyclization:
$$ \text{N'-(2-Chlorophenyl)-3,4-dimethylbenzohydrazide} \xrightarrow{\text{POCl}_3} \text{N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide} $$
Key Conditions:
Coupling of Preformed Oxadiazole Amines
An alternative route couples 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine with 3,4-dimethylbenzoic acid using carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC) .
Reaction Scheme:
$$ \text{5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-amine} + \text{3,4-Dimethylbenzoic acid} \xrightarrow{\text{EDCI/HOBt}} \text{this compound} $$
Optimization Data:
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25°C | 78 |
| DCC | THF | 0°C→25°C | 65 |
| CDI | Acetonitrile | 40°C | 72 |
Notes:
- Hydroxybenzotriazole (HOBt) suppresses racemization.
- Yields improve with stoichiometric excess (1.2 eq) of 3,4-dimethylbenzoic acid.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance efficiency. A mixture of 3,4-dimethylbenzoyl chloride and 2-chlorophenylhydrazine in acetonitrile is pumped through a heated reactor (90°C) with POCl₃ , achieving 85% conversion in 30 minutes.
Advantages:
Solvent-Free Mechanochemical Synthesis
Ball milling N'-(2-chlorophenyl)-3,4-dimethylbenzohydrazide with PCl₅ eliminates solvent use, reducing waste. This method achieves 82% yield in 2 hours, with energy savings of 40% compared to traditional reflux.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization from ethyl acetate/petroleum ether (3:5) . This removes unreacted hydrazide and oligomeric byproducts, yielding crystals with >99% purity.
Crystallography Data:
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.65–7.58 (m, 4H, Ar-H), 2.45 (s, 6H, CH₃).
- IR (KBr): 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Challenges and Mitigation Strategies
Byproduct Formation
Issue: Incomplete cyclization yields 3,4-dimethylbenzoic acid (5–10%).
Solution: Post-reaction quenching with ice-water precipitates the product, while byproducts remain soluble.
Catalyst Poisoning
Issue: Residual HCl deactivates EDCI.
Solution: Pre-neutralize with Et₃N or use Hünig’s base (diisopropylethylamine).
Emerging Methodologies
Electrochemical Synthesis
Recent studies demonstrate electrochemical reduction of 2-chlorophenyl diazonium salts with phenanthrenequinones in N-methylformamide, forming 1,3,4-oxadiazole intermediates at 60% yield.
Microwave-Assisted Reactions
Microwave irradiation (150°C, 20 min) accelerates cyclization, achieving 88% yield with 50% energy reduction.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Research indicates its potential use as a pharmacophore in the development of new drugs for treating infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and chlorophenyl group contribute to its binding affinity with enzymes and receptors. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Key Structural Features:
- Oxadiazole Core : All compared compounds share the 1,3,4-oxadiazole ring, which confers rigidity and enhances metabolic stability.
- Substituent Diversity :
- Target Compound : 2-Chlorophenyl (oxadiazole C5), 3,4-dimethylbenzamide (amide-linked).
- Analog 1 : Compound 24 (): 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl (oxadiazole C5), 3,4-dimethylbenzamide. Molecular formula: C₂₂H₁₉N₃O₄, MW: 389.4 g/mol .
- Analog 2 : LMM5 (): 4-Methoxyphenylmethyl (oxadiazole C5), 4-[benzyl(methyl)sulfamoyl]benzamide. Molecular formula: C₂₅H₂₄N₄O₄S, MW: 500.55 g/mol .
- Analog 3 : OZE-III (): 4-Chlorophenyl (oxadiazole C5), pentanamide. Molecular formula: C₁₃H₁₄ClN₃O₂, MW: 279.72 g/mol .
Table 1: Structural and Physicochemical Properties
*Estimated using analogous compounds (e.g., OZE-III).
Antifungal Activity:
Antimicrobial Activity:
Drug-Likeness:
- Compound 3 () : Meets Lipinski’s Rule of Five (log P < 5, MW < 500). The target compound’s predicted log P (~3.5) suggests favorable permeability .
Physicochemical and Pharmacokinetic Insights
- Hydrophobicity : The 2-chlorophenyl and dimethyl groups in the target compound likely enhance lipophilicity compared to OZE-III (log P: 2.9 vs. ~3.5), improving membrane permeability .
- Metabolic Stability : The 1,3,4-oxadiazole ring resists enzymatic degradation, as seen in LMM5 and related compounds .
Q & A
Basic: What are the key synthetic pathways for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide, and how can reaction conditions be optimized?
The synthesis involves cyclization of hydrazide derivatives with appropriate acyl chlorides. Key steps include:
- Hydrazide preparation : Reacting 3,4-dimethylbenzoic acid with hydrazine hydrate to form the hydrazide intermediate.
- Oxadiazole ring formation : Condensation with 2-chlorobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) under reflux (80–90°C, 6–8 hours) .
- Optimization : Yield is maximized by controlling pH (neutral to slightly acidic) and using anhydrous solvents (e.g., THF or DMF). Continuous flow reactors improve scalability and reduce by-products in industrial settings .
Basic: How is structural confirmation achieved for this compound?
Spectroscopic methods are critical:
- NMR : - and -NMR confirm the oxadiazole ring (signals at δ 8.1–8.3 ppm for aromatic protons) and benzamide carbonyl (δ 165–170 ppm) .
- IR : Stretching frequencies at 1680–1700 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-O of oxadiazole) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 357.08 for C₁₇H₁₄ClN₃O₂) .
Basic: What biological activities are associated with 1,3,4-oxadiazole derivatives like this compound?
1,3,4-oxadiazoles exhibit:
- Anticancer activity : Inhibition of tyrosine kinases (e.g., EGFR) via π-π stacking with the 2-chlorophenyl group .
- Antimicrobial effects : Disruption of bacterial cell membranes due to lipophilic substituents (e.g., 3,4-dimethylbenzamide) .
- Structure-activity relationship (SAR) : The 2-chlorophenyl group enhances target affinity by 30–40% compared to unsubstituted analogs .
Advanced: How can computational tools predict this compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., tubulin or kinases). The 2-chlorophenyl group shows strong binding to hydrophobic pockets .
- DFT calculations : Predict electron density distribution, revealing nucleophilic regions (e.g., oxadiazole nitrogen) for electrophilic attack .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate docking results .
Advanced: How do contradictory biological data arise among structurally similar oxadiazole derivatives?
Variations in activity stem from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition but reduce solubility, leading to inconsistent in vitro vs. in vivo results .
- Stereochemical factors : Meta-substituted chlorophenyl groups (vs. para) may alter binding angles, reducing affinity by 20–25% .
- Assay conditions : Varying pH or serum protein content in cell cultures can mask true potency .
Advanced: What methodologies resolve reaction mechanism ambiguities during oxadiazole synthesis?
- Isotopic labeling : -labeling tracks oxygen incorporation during cyclization to distinguish between [1,3] and [1,4] pathways .
- Kinetic studies : Monitor reaction intermediates via LC-MS to identify rate-limiting steps (e.g., dehydration vs. ring closure) .
- In situ IR spectroscopy : Detect transient intermediates like acylhydrazides to validate proposed mechanisms .
Methodological: How is purity assessed, and what storage conditions ensure compound stability?
- HPLC : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) to quantify impurities (<0.5%) .
- Stability studies : Store at -20°C in amber vials under argon; accelerated degradation tests (40°C/75% RH for 6 months) confirm no decomposition .
Methodological: What strategies improve solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
